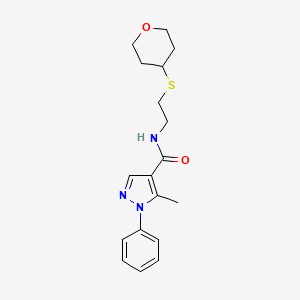

![molecular formula C23H23ClN4O4 B2484293 N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900883-39-8](/img/structure/B2484293.png)

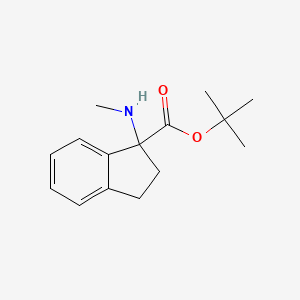

N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, including dihydropyridopyrrolopyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various chemical reactions that allow for the introduction of different substituents, influencing their chemical and physical properties.

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves cyclization reactions and can include steps such as chlorination, amination, and formylation. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves cyclocondensation reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation using an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are characterized by their planar pyrimidine rings, with substituents that can significantly affect their electronic structures. For instance, the study of isostructural compounds with pyrimidine rings has shown that substituent atoms can display significant displacements from the plane, affecting the molecule's polarization and intermolecular hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including N-alkylation, which can influence their biological activity. For example, modifications at specific positions of the pyrido[1,2-a]pyrimidine nucleus have been explored to optimize biological properties, such as analgesic effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline form, can vary based on their molecular structure and substituents. Polymorphism, for example, affects the material's properties and can influence its pharmaceutical applications (Shishkina et al., 2018).

科学的研究の応用

Synthesis and Structural Studies

- The compound has been utilized in the synthesis of new pyrido[2,3-d]pyrimidine derivatives, indicating its potential in creating novel chemical entities with distinct structural and possibly functional characteristics. The synthesized compounds exhibited significant antifungal activities, highlighting the compound's relevance in developing antifungal agents (Hanafy, 2011).

- Structural analysis revealed that derivatives of the compound are isostructural and essentially isomorphous, emphasizing the compound's potential in forming a consistent and stable crystalline structure. This feature is crucial for the development of solid forms of pharmaceuticals (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

- The compound's derivatives have shown promising antimicrobial and antifungal activities. This indicates its potential in the development of new antimicrobial agents to address various infections caused by bacteria and fungi (Kolisnyk et al., 2015), (Konno et al., 1989).

Antitumor and Antibacterial Agents

- Some novel derivatives synthesized from this compound have been evaluated as potential inhibitors of thymidylate synthase, which is a target for antitumor and antibacterial agents. This demonstrates the compound's relevance in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Diuretic Properties and Polymorphic Modifications

- The compound has shown strong diuretic properties and can be used as a new hypertension remedy. Furthermore, the discovery of polymorphic modifications of this compound indicates its versatility and adaptability in drug formulation, which is crucial for developing effective and patient-friendly pharmaceutical products (Shishkina et al., 2018).

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O4/c1-14-6-4-9-28-20(14)26-21-16(23(28)30)13-18(27(21)10-5-11-31-2)22(29)25-17-12-15(24)7-8-19(17)32-3/h4,6-9,12-13H,5,10-11H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEMEHFUMYJGOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)